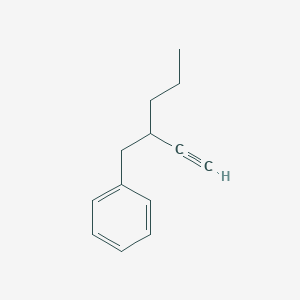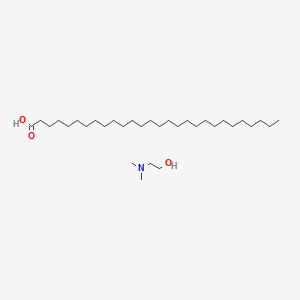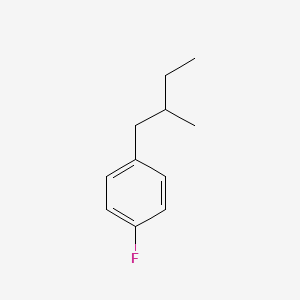![molecular formula C15H21BrClNO3 B14228781 4-[4-(4-Bromo-2-formylphenyl)butylamino]butanoic acid;hydrochloride CAS No. 824951-33-9](/img/structure/B14228781.png)
4-[4-(4-Bromo-2-formylphenyl)butylamino]butanoic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(4-Bromo-2-formylphenyl)butylamino]butanoic acid;hydrochloride is a chemical compound with the molecular formula C14H20BrNO3·HCl. This compound is known for its unique structure, which includes a brominated aromatic ring and a butanoic acid moiety. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Bromo-2-formylphenyl)butylamino]butanoic acid;hydrochloride typically involves multiple steps. One common method includes the bromination of a precursor aromatic compound followed by formylation to introduce the formyl group. The resulting intermediate is then subjected to a series of reactions to attach the butylamino and butanoic acid groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and formylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(4-Bromo-2-formylphenyl)butylamino]butanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Conversion of the formyl group to an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[4-(4-Bromo-2-formylphenyl)butylamino]butanoic acid;hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[4-(4-Bromo-2-formylphenyl)butylamino]butanoic acid;hydrochloride involves its interaction with specific molecular targets. The brominated aromatic ring and formyl group can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Bromophenyl)butanoic acid
- 4-(2-Bromo-4-tert-butylphenoxy)butanoic acid
- 4-(4-Bromo-2-chlorophenoxy)butanoic acid
Uniqueness
4-[4-(4-Bromo-2-formylphenyl)butylamino]butanoic acid;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its brominated aromatic ring and formyl group make it a versatile compound for various research applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
824951-33-9 |
|---|---|
Molekularformel |
C15H21BrClNO3 |
Molekulargewicht |
378.69 g/mol |
IUPAC-Name |
4-[4-(4-bromo-2-formylphenyl)butylamino]butanoic acid;hydrochloride |
InChI |
InChI=1S/C15H20BrNO3.ClH/c16-14-7-6-12(13(10-14)11-18)4-1-2-8-17-9-3-5-15(19)20;/h6-7,10-11,17H,1-5,8-9H2,(H,19,20);1H |
InChI-Schlüssel |
DIPMZMCXARSCSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)C=O)CCCCNCCCC(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3,5-Dimethylphenyl)methyl]-N-methyl-3-phenylprop-2-ynamide](/img/structure/B14228701.png)

![1-Butyl-2-[(prop-2-en-1-yl)amino]-1H-benzimidazole-5-carboxylic acid](/img/structure/B14228703.png)
![2-[2-Oxo-2-(10H-phenoxazin-10-YL)ethyl]-2,3-dihydro-1H-isoindole-4-carbonitrile](/img/structure/B14228721.png)
![Ethanone, 1-(3,6-dimethyl-4-oxidoisoxazolo[4,5-b]pyridin-5-yl)-](/img/structure/B14228734.png)
![N-[(Anthracen-9-YL)methyl]pyridin-3-amine](/img/structure/B14228735.png)



![2-(4'-Methyl[1,1'-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14228766.png)

![Phenol, 4-[5-[[[3-(trifluoromethoxy)phenyl]methyl]amino]-3-pyridinyl]-](/img/structure/B14228779.png)
![4-chloro-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B14228784.png)
